Cas no 13327-31-6 (6-Iodoquinoline)

6-Iodoquinoline is a halogenated quinoline derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity in cross-coupling reactions, such as Suzuki and Heck couplings, due to the presence of the iodine substituent, which facilitates efficient functionalization of the quinoline scaffold. The compound exhibits excellent stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure makes it valuable for constructing complex heterocyclic systems, particularly in medicinal chemistry for developing bioactive molecules. 6-Iodoquinoline is also employed in materials science for synthesizing optoelectronic materials, owing to its electron-rich aromatic framework.
6-Iodoquinoline structure
6-Iodoquinoline structure
Product Name:6-Iodoquinoline
CAS No:13327-31-6
MF:C9H6IN
MW:255.055114269257
MDL:MFCD08457906
CID:49168
PubChem ID:329764653
Update Time:2025-06-30

6-Iodoquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Iodoquinoline
    • 6-IODO-QUINOLINE
    • 6-Iod-chinolin
    • 6-Jod-chinolin
    • 6-Iodo-1-azanaphthalene
    • Quinoline, 6-iodo-
    • PubChem23785
    • KSC174A2T
    • WKTASELJZCIVBR-UHFFFAOYSA-N
    • WT323
    • SBB054593
    • RP29086
    • AS06220
    • CM13892
    • SY030914
    • TL8000791
    • ST2412421
    • AB0008659
    • AB1007164
    • BB 0262690
    • AM20070127
    • PS-7410
    • AKOS005146263
    • SB71563
    • SCHEMBL359732
    • A23334
    • J-518817
    • 13327-31-6
    • CS-W003518
    • DTXSID20928030
    • MFCD08457906
    • A1-00823
    • Z993990690
    • EN300-73850
    • FT-0645784
    • DB-011494
    • MDL: MFCD08457906
    • Inchi: 1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
    • InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C(=CC=CN=2)C=1

Computed Properties

  • Exact Mass: 254.95400
  • Monoisotopic Mass: 254.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.7856 (estimate)
  • Melting Point: 87.0 to 91.0 deg-C
  • Boiling Point: 320.7℃ at 760 mmHg
  • Flash Point: 147.8±20.4 °C
  • Refractive Index: 1.724
  • PSA: 12.89000
  • LogP: 2.83940

6-Iodoquinoline Security Information

6-Iodoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Iodoquinoline Pricemore >>

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6-Iodoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13327-31-6)6-Iodoquinoline
Order Number:A23334
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):152.0/608.0
Email:sales@amadischem.com

Additional information on 6-Iodoquinoline

6-Iodoquinoline: A Comprehensive Overview

6-Iodoquinoline, with the CAS number 13327-31-6, is a unique organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely studied for their diverse properties and functionalities. The presence of an iodine atom at the 6th position of the quinoline ring introduces distinctive electronic and structural characteristics, making it a valuable material in fields such as pharmacology, materials science, and analytical chemistry.

The structural uniqueness of 6-Iodoquinoline lies in its ability to participate in various chemical reactions due to the electron-withdrawing nature of the iodine substituent. This property enhances its reactivity, making it a preferred substrate for synthesizing more complex molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-cancer agents and anti-inflammatory drugs. The compound's ability to interact with biological targets through specific molecular mechanisms has been extensively explored in preclinical models, showing promising results.

In the realm of materials science, 6-Iodoquinoline has been utilized as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its iodine substituent facilitates the formation of strong metal-ligand interactions, which are crucial for constructing stable and functional materials. Researchers have reported that incorporating 6-Iodoquinoline into MOFs enhances their porosity and selectivity, making them ideal candidates for gas storage and separation applications.

The synthesis of 6-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with carbonyl compounds. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have significantly boosted the scalability of 6-Iodoquinoline production for both research and industrial purposes.

6-Iodoquinoline's role in analytical chemistry is another area where its importance is evident. The compound serves as a sensitive probe for detecting trace amounts of metal ions in environmental samples. Its high sensitivity and selectivity make it a valuable tool for monitoring heavy metal contamination in water and soil. Recent studies have demonstrated that by modifying 6-Iodoquinoline's structure, its detection capabilities can be further enhanced, paving the way for more accurate environmental monitoring systems.

The application of 6-Iodoquinoline extends into the field of photovoltaics as well. Researchers have explored its use as an electron transport layer material in organic solar cells due to its excellent charge transport properties. By optimizing its molecular structure, scientists have achieved significant improvements in device efficiency, making it a promising candidate for next-generation solar cell technologies.

In summary, 6-Iodoquinoline, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. Its contributions to drug development, materials science, analytical chemistry, and renewable energy highlight its multifaceted utility. As ongoing studies uncover new potentials for this compound, it is poised to play an even more critical role in advancing technological innovations across various industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13327-31-6)6-Iodoquinoline
A23334
Purity:99%/99%
Quantity:25g/100g
Price ($):152.0/608.0
Email